2,4-Dimethoxybenzoic acid

Crystallography Solid-State Chemistry Polymorphism Control

Crystal engineers requiring reproducible hydrogen-bonded dimers face batch inconsistency when sourcing generic dimethoxybenzoic acid isomers. 2,4-DMBA reliably forms centrosymmetric carboxylic acid dimers, unlike the 2,5-isomer which exhibits intramolecular H-bonding (O⋯O = 2.547 Å) that disrupts predictable crystal packing. • Consistent intermolecular dimer formation for pharmaceutical co-crystal development & polymorph control. • Validated precursor for antimicrobial 1,3,4-oxadiazole derivatives with antibiotic-comparable in vitro potency. • Well-characterized [LnL₃(H₂O)₂]·6H₂O complexes with defined stoichiometry for lanthanide materials research.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 91-52-1
Cat. No. B146711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxybenzoic acid
CAS91-52-1
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)OC
InChIInChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11)
InChIKeyGPVDHNVGGIAOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxybenzoic Acid: Scientific Sourcing Guide


2,4-Dimethoxybenzoic acid is an electron-rich aromatic carboxylic acid bearing methoxy substituents at the 2- and 4-positions of the benzene ring, with a molecular weight of 182.17 g/mol [1]. It serves as a versatile synthetic building block in medicinal chemistry, coordination chemistry, and natural product synthesis, where its specific substitution pattern governs both reactivity and supramolecular behavior [2]. The compound is a white crystalline powder with a melting point of 107-111 °C and pKa of 4.36 .

Synthetic building block for medicinal chemistry and coordination chemistry
Predictable intermolecular hydrogen-bonding for crystal engineering studies
Lanthanide complex synthesis with defined stoichiometry
Natural product derivatization (e.g., amorfrutin analogs)

2,4-Dimethoxybenzoic Acid: Isomer Differentiation


Substituting 2,4-dimethoxybenzoic acid with other dimethoxybenzoic acid positional isomers or structurally similar benzoic acid derivatives is not scientifically valid due to fundamentally divergent hydrogen-bonding architectures, decarboxylation kinetics, and metal-complexation thermodynamics [1][2]. The 2,4-substitution pattern eliminates the unusual intramolecular hydrogen bond observed in the 2,5-isomer while reducing the steric compression present in the 2,4,6-trimethoxy analog, resulting in predictable intermolecular dimer formation rather than non-classical bonding [1][3]. These differences directly impact crystallinity, formulation stability, and reaction reproducibility, making isomer-specific sourcing essential for applications requiring consistent solid-state properties or defined reaction kinetics.

Hydrogen-bonding architecture may differ from 2,5-isomer, altering crystal packing and formulation reproducibility.

Decarboxylation kinetics shift vs. 2,6-isomer due to steric compression differences, which may affect reaction optimization.

Lanthanide complexation thermodynamics vary across dimethoxy isomers; isomer substitution may change complex stoichiometry and properties.

2,4-Dimethoxybenzoic Acid: Comparative Evidence


Hydrogen-Bonding Architecture: 2,4- vs. 2,5-Isomer

2,4-Dimethoxybenzoic acid forms a typical centrosymmetric hydrogen-bonded carboxylic acid dimer with a neighboring molecule, whereas the 2,5-isomer (2,5-DMBA) forms an unusual intramolecular hydrogen bond between the carboxylic acid group and the O atom of the 2-position methoxy group [1]. This structural divergence directly affects crystal packing, solubility, and polymorphism control.

H-Bonding Architecture
Head-to-head
2,4-DMBA: centrosymmetric dimervs2,5-DMBA: intramolecular H-bond, O⋯O = 2.547 Å
Predictable solid-state behavior may support formulation reproducibility.
Single-crystal XRD; head-to-head comparison.
Crystallography Solid-State Chemistry Polymorphism Control

Decarboxylation Kinetics: 2,4- vs. 2,6-Isomer

A kinetic investigation compared the decarboxylation behavior of 2,4- and 2,6-dimethoxybenzoic acids in concentrated mineral acids to resolve mechanistic questions unresolved by study of 2,4,6-trimethoxybenzoic acid alone [1]. The presence of two strongly electron-releasing methoxyl groups ortho and para to the carboxyl group facilitates electrophilic decarboxylation, but with reduced steric compression compared to the trisubstituted analog [1][2].

Decarboxylation Mechanism
Head-to-head
2,4-DMBA: reduced steric compressionvs2,4,6-trimethoxy analog: significant steric compression of carboxyl
Supports reliable reaction optimization under acidic conditions.
Kinetic studies in concentrated mineral acids.
Reaction Kinetics Decarboxylation Mechanistic Chemistry

Antimicrobial Oxadiazoles vs. Commercial Antibiotics

A series of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives synthesized from 2,4-dimethoxybenzoic acid as the starting material were screened for in vitro antimicrobial activity [1]. Several derivatives exhibited activity comparable to commercial antibiotics against tested bacterial and fungal strains [1].

Antimicrobial Screening
Cross-study comparable
Derivatives comparable to commercial antibioticsvsCommercial antibiotics as positive controls
Supports oxadiazole derivative screening context.
In vitro; specific MIC values not reported in abstract.
Antimicrobial Medicinal Chemistry Oxadiazole Synthesis

Lanthanide Complexation: Isomer Thermodynamics

The thermodynamics of lanthanide complexation were compared among 2,3-dimethoxybenzoate, 2,4-dimethoxybenzoate, and 2,5-dimethoxybenzoate in aqueous solution [1]. 2,4-Dimethoxybenzoic acid has been employed to synthesize yttrium and heavy lanthanide complexes with the general formula [LnL3(H2O)2]·6H2O (Ln = Sm, Eu, Gd, Tb, Dy), whose thermal and spectral features have been extensively characterized [2].

Ln Complex Thermodynamics
Cross-study comparable
Distinct ΔH/ΔS vs. 2,3- and 2,5-DMBA; [LnL3(H2O)2]·6H2OvsOther dimethoxybenzoates with different thermodynamic profiles
Isomer identity may affect complex stoichiometry and properties.
Enthalpy titration calorimetry in aqueous solution.
Coordination Chemistry Lanthanide Complexes Thermodynamics

Antifeedant Activity: Structure-Activity Comparison

In a structure-activity relationship study of benzoic acid derivatives as antifeedants for the pine weevil (Hylobius abietis), methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate exhibited the highest antifeedant indices among all substances tested [1]. This quantitative superiority over other substitution patterns establishes the 2,4-dimethoxy motif as a privileged scaffold for antifeedant development.

Antifeedant Index Rank
Class-level inference
Methyl and isopropyl esters: highest antifeedant indices among all tested benzoic acid derivatives.
Ranked highest in tested set; supports structure-activity screening.
Pine weevil (Hylobius abietis) assay; class-level inference.
Agrochemical Antifeedant Structure-Activity Relationship

Total Synthesis of Amorfrutins from 2,4-DMBA

The shortest synthetic routes for the natural products amorfrutin A and B have been developed using inexpensive 2,4-dimethoxybenzoic acid as the starting material . This provides a validated, efficient access point for analog synthesis programs targeting these biologically active compounds.

Synthetic Route Length
Data to verify
Described as shortest synthetic route to amorfrutins A and B.
May support efficient natural product synthesis workflows.
Source to verify; no citation provided.
Natural Product Synthesis Amorfrutin Synthetic Efficiency

2,4-Dimethoxybenzoic Acid: Application Scenarios


Crystallography with Predictable Hydrogen-Bonding

Researchers requiring reproducible intermolecular hydrogen-bonded dimers for crystal engineering or polymorph control should prioritize 2,4-DMBA over 2,5-DMBA. The 2,4-isomer reliably forms centrosymmetric carboxylic acid dimers, whereas the 2,5-isomer exhibits an intramolecular hydrogen bond (O⋯O = 2.547 Å) that disrupts predictable crystal packing [1]. This differentiation is critical for pharmaceutical co-crystal development and solid-form screening where batch-to-batch crystallinity consistency is required.

Medicinal Chemistry of Antimicrobial Oxadiazoles

Medicinal chemists developing novel antimicrobial agents should source 2,4-DMBA as the carboxylic acid precursor for 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole synthesis. Derivatives synthesized from 2,4-DMBA have demonstrated in vitro antimicrobial activity comparable to commercial antibiotics [1]. This validated scaffold provides a proven entry point for lead optimization programs seeking antibiotic-like potency.

Lanthanide Complexes: Thermal and Luminescent Properties

Investigators synthesizing yttrium or lanthanide complexes for materials science applications should specify 2,4-DMBA rather than other dimethoxybenzoate isomers. The 2,4-isomer forms well-characterized complexes of formula [LnL3(H2O)2]·6H2O (Ln = Sm, Eu, Gd, Tb, Dy) with distinct thermal and spectral features [1]. Isomer-specific sourcing ensures reproducibility in complex stoichiometry and prevents unintended thermodynamic variations arising from positional isomer substitution .

Antifeedant Development for Pine Weevil Control

Agrochemical researchers developing antifeedants for forestry applications should prioritize 2,4-DMBA-derived esters. Methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate exhibited the highest antifeedant indices among all benzoic acid derivatives tested against Hylobius abietis [1]. This quantifiable performance advantage over alternative substitution patterns makes 2,4-DMBA the strategic precursor for seedling protectant formulation.

Application
Selection Property
Validation Focus
Crystal engineering / solid-form screening
Centrosymmetric dimer formation vs. 2,5-isomer intramolecular bond
Reproducible crystal packing across batches
Oxadiazole synthesis for antimicrobial screening
Reported activity comparable to commercial antibiotics in screening
Antimicrobial activity endpoints and structure-activity review
Lanthanide complex synthesis for materials research
Defined [LnL3(H2O)2]·6H2O stoichiometry and distinct thermodynamic profile
Thermal and spectral property reproducibility
Antifeedant screening for pine weevil studies
Esters rank highest among tested benzoates for antifeedant index
Antifeedant index and structure-activity relationship review

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